(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Description
The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a structurally complex molecule featuring:
- A tetrahydrofuro[2,3-d][1,3]dioxolane core with defined stereochemistry (3aR,5R,6S,6aR), critical for its conformational stability .
- A pyrrolidinylmethyl substituent at the 5-position, further substituted with a pyridin-3-yl group.
- Hydroxyl and methyl groups contributing to hydrophilicity and steric effects.
For example, the use of LiOH-mediated hydrolysis and DMF for coupling reactions is common in related compounds .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2R)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2)22-15-14(20)13(21-16(15)23-17)10-19-8-4-6-12(19)11-5-3-7-18-9-11/h3,5,7,9,12-16,20H,4,6,8,10H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBQACBMQVEKKG-IBEHDNSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3C4=CN=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@@H]3C4=CN=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol , commonly referred to by its CAS number 1014404-85-3 , is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₄ |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 1014404-85-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are involved in numerous physiological processes. The compound may act as an agonist or antagonist at specific GPCRs, leading to varied biological responses.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Neuroprotective Activity : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases.
- Antidepressant Properties : Some studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Study 2: Antidepressant Activity
In a behavioral pharmacology study, derivatives of this compound were tested for antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). Results indicated that these compounds significantly reduced immobility time, suggesting potential antidepressant activity . Further investigations are necessary to confirm these effects for the specific compound .
Study 3: Anti-inflammatory Mechanisms
Research published in Pharmacology & Therapeutics highlighted the anti-inflammatory mechanisms of structurally related compounds. These agents were shown to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This provides a basis for exploring similar anti-inflammatory effects for the compound under consideration.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity :
- The target compound’s pyrrolidinylmethyl-pyridinyl substituent distinguishes it from simpler analogs (e.g., hydroxymethyl or dioxolane derivatives ). This group likely enhances binding to biological targets, such as enzymes or receptors, via hydrophobic and π-stacking interactions .
- Stereochemistry at the 3aR,5R,6S,6aR positions is conserved in analogs, suggesting its importance for maintaining the fused ring’s rigidity and bioactivity .
Synthetic Challenges: The target compound’s synthesis likely requires stereoselective installation of the pyrrolidine-pyridine side chain, a step absent in simpler derivatives. This aligns with methods in , where ethynyl and silyl groups are introduced via Grignard or Sonogashira reactions.
Bioactivity Inference: The pyridinyl-pyrrolidine moiety resembles nonretinoid antagonists of retinol-binding proteins (RBPs) described in , which target metabolic pathways. The target compound may share similar mechanistic profiles.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves stereochemical control due to multiple chiral centers. A stepwise approach is recommended, starting with the furo[2,3-d][1,3]dioxolane core, followed by regioselective functionalization. Evidence from analogous syntheses (e.g., triazolo-thiadiazine derivatives) highlights the use of Pd-catalyzed cross-coupling for pyridinyl-pyrrolidine attachment . Optimize solvent polarity (e.g., water-alcohol mixtures) and temperature (40–60°C) to minimize racemization. Monitor intermediates via LC-MS and H NMR to validate stereochemical integrity .
Q. How can the compound’s stability and storage conditions be determined experimentally?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use HPLC to quantify degradation products (e.g., hydrolysis of the dioxolane ring or oxidation of the pyrrolidine moiety). Reference storage protocols for similar compounds suggest lyophilization and storage at –20°C in inert atmospheres to prevent hygroscopic degradation .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Combine H/C NMR (to assign stereochemistry and verify substituents) with high-resolution mass spectrometry (HRMS) for molecular formula validation. For absolute configuration, single-crystal X-ray diffraction is critical, as demonstrated in studies of related furo-dioxolane derivatives . IR spectroscopy can identify hydrogen bonding interactions involving the hydroxyl group .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine-pyridinyl moiety affect biological activity?
- Methodological Answer : Design enantiomeric pairs and test in vitro/in vivo models (e.g., receptor binding assays). Use molecular docking to correlate stereochemistry with target interactions. Evidence from triazolo-pyrimidine analogs shows that (R)-configuration at the pyrrolidine ring enhances binding affinity to kinase targets . Compare pharmacokinetic profiles (e.g., plasma half-life) via chiral HPLC .
Q. How can contradictions in solubility data be resolved for this compound?
- Methodological Answer : Employ a tiered solubility assessment:
- Phase 1 : Use shake-flask method with buffers (pH 1–7.4) and DMSO-water mixtures.
- Phase 2 : Apply advanced techniques like dynamic light scattering (DLS) to detect aggregation.
- Phase 3 : Validate with in silico models (e.g., COSMO-RS) to predict partition coefficients. Contradictions may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states .
Q. What experimental strategies mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer : Standardize synthesis protocols (e.g., controlled crystallization) and validate purity via orthogonal methods (HPLC, elemental analysis). For bioassays, include internal controls (e.g., reference inhibitors) and pre-screen batches using a high-throughput fluorescence polarization assay. AI-driven tools like PubCompare.ai can optimize protocols by benchmarking against literature data .
Q. How can the compound’s metabolic pathways be mapped to identify toxic metabolites?
- Methodological Answer : Use liver microsome assays (human/rodent) with LC-MS/MS to detect phase I/II metabolites. Isotopic labeling (e.g., C at the dioxolane methyl groups) aids in tracking metabolic cleavage. Cross-reference with toxicity databases (e.g., Tox21) to prioritize metabolites for further testing .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing dose-response data with this compound?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC/EC. Use bootstrap resampling to estimate confidence intervals. For synergistic studies (e.g., combination therapies), apply the Chou-Talalay method to compute combination indices .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
